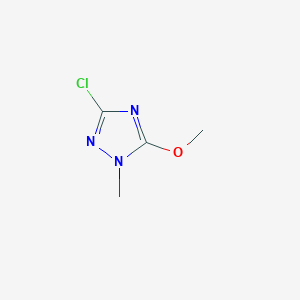![molecular formula C10H11ClF3NO B1455621 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride CAS No. 1349718-44-0](/img/structure/B1455621.png)
3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
Übersicht
Beschreibung
“3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1349718-44-0 . It has a molecular weight of 253.65 and a linear formula of C10H11ClF3NO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6F3NO.ClH/c5-4(6,7)3(8)1-9-2-3;/h1-2,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Novel Synthetic Routes : Research on related trifluoromethyl compounds focuses on developing novel synthetic routes for creating derivatives with potential pharmaceutical and material science applications. For instance, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives involves multiple steps, including reactions with phosphorus sulfide and methyl iodide, to produce compounds with specific structural features (Bradiaková et al., 2009).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of 2,4‐Dihydro‐5‐[4‐(trifluoromethyl)phenyl]‐3H‐1,2,4‐triazol‐3‐ones demonstrates the efficiency of modern synthetic techniques in creating trifluoromethyl-containing compounds, which are then analyzed for their chemical properties, including acidity in nonaqueous solvents (Özil et al., 2010).
Material Science Applications
- Polymer Synthesis : The development of fluorinated polyimides from novel diamine monomers, incorporating trifluoromethyl groups, has been explored for their solubility, thermal stability, and mechanical properties, highlighting their potential use in advanced material applications (Yin et al., 2005).
Pharmaceutical and Biomedical Research
- Biogenic Amine Determination : The use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for derivatizing biogenic amines in beverages showcases the application of trifluoromethyl compounds in enhancing analytical methodologies for detecting specific biomolecules (Jastrzębska et al., 2018).
Chemical Catalysis
- Catalytic Applications : The catalytic activity of trifluoromethyl-substituted compounds, such as in the palladium-catalyzed trifluoromethylation of aryl chlorides, is significant for introducing trifluoromethyl groups into a broad range of substrates, facilitating the synthesis of compounds with enhanced pharmaceutical and agrochemical properties (Cho et al., 2010).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]oxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREFYQKSBQNBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717833 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride | |
CAS RN |
1349718-44-0 | |
| Record name | 3-Oxetanamine, 3-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(4-Methylimidazolidin-2-ylidene)amino]carbonitrile](/img/structure/B1455550.png)
![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)


![4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1455556.png)
![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)
